2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C16H16O4. It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages. This compound is known for its unique chemical structure, which imparts specific reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of naphthalene derivatives with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane rings. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive oxirane rings.
Mechanism of Action
The mechanism of action of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The naphthalene core provides stability and rigidity to the molecule, making it suitable for applications requiring robust materials .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar in structure but with a butane linkage instead of a naphthalene core.
Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains a phenylene linkage instead of a naphthalene core.
Uniqueness
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts specific electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and rigidity compared to its analogs with aliphatic or phenylene linkages .
Properties
CAS No. |
49548-35-8 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[[1-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H16O4/c1-2-4-14-11(3-1)5-6-15(19-9-12-7-17-12)16(14)20-10-13-8-18-13/h1-6,12-13H,7-10H2 |
InChI Key |
OGRULRAOMCDCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)OCC4CO4 |
Origin of Product |
United States |
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